Tetraethylenepentamine

Overview

Description

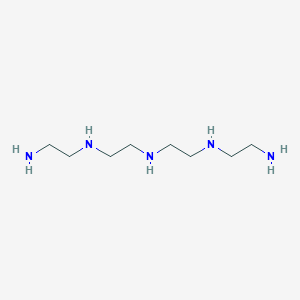

Tetraethylenepentamine (TEPA, C8H23N5) is a branched polyamine with five nitrogen atoms and four ethylene (-CH2CH2-) spacers. Its molecular weight is 189.30 g/mol, and it is characterized by high amine density and reactivity due to the presence of primary, secondary, and tertiary amines . TEPA is widely utilized in industrial applications, including CO2 capture, graphene functionalization, polymer modification, and coordination chemistry .

Preparation Methods

Hydrogenation of Diethylenetriaminediacetonitrile (DETDN)

Synthesis of DETDN Precursor

The hydrogenation route begins with the preparation of diethylenetriaminediacetonitrile (DETDN), a nitrile derivative of diethylenetriamine (DETA). DETDN is synthesized via the reaction of DETA with formaldehyde (HCHO) and hydrocyanic acid (HCN) under controlled conditions . The molar ratio of DETA to HCHO/HCN is critical, typically maintained at 1:1.5–1:2 to minimize by-products like diethylenetriaminemonoacetonitrile (DETMN) . The reaction proceeds in aqueous media at 30–70°C and atmospheric pressure, yielding a mixture of DETDN and DETMN .

Catalytic Hydrogenation Process

DETDN undergoes hydrogenation over transition metal catalysts to produce TEPA. Key parameters include:

The hydrogenation occurs in fixed-bed or suspension reactors, with continuous feeding of DETDN to ensure near-quantitative conversion . Post-reaction purification involves vacuum distillation to isolate TEPA from by-products like triethylenetetramine (TETA) and piperazine derivatives .

Ethylene Dichloride (EDC) Amidation Process

Reaction Mechanism

The EDC method involves the reaction of 1,2-dichloroethane (EDC) with excess ammonia and polyamines under alkaline conditions. This pathway generates a complex mixture of linear and cyclic ethyleneamines, including TEPA . The process proceeds via nucleophilic substitution, forming imine intermediates that oligomerize into higher amines .

Challenges and By-Product Formation

Despite its historical use, the EDC method suffers from low selectivity (<50% TEPA) due to competing reactions . By-products include:

-

Piperazine (Pip) : Formed via cyclization of ethylenediamine intermediates.

-

Aminoethylethanolamine (AEEA) : Resulting from hydrolysis of EDC.

-

Triethylenetetramine (TETA) : A common co-product requiring separation .

Reaction conditions such as pH and ammonia concentration significantly influence by-product distribution. For instance, alkaline conditions (pH >10) favor TEPA formation but exacerbate AEEA generation .

Comparative Analysis of Preparation Methods

Yield and Selectivity

The hydrogenation method outperforms the EDC process in both yield and selectivity:

| Method | TEPA Yield | Selectivity | By-Product Complexity |

|---|---|---|---|

| DETDN Hydrogenation | 85–95% | >90% | Low (TETA, Pip) |

| EDC Amidation | 40–60% | <50% | High (AEEA, Pip, TETA) |

Industrial Scalability

Hydrogenation is preferred for large-scale production due to:

-

Continuous operation : Fixed-bed reactors enable uninterrupted synthesis .

-

Reduced waste : Solvents like water are recyclable, minimizing environmental impact .

In contrast, the EDC process requires batch processing and generates hazardous waste (e.g., chloride salts) .

Advanced Catalytic Systems

Bimetallic Catalysts

Recent innovations focus on Co-Ru and Ni-Mo catalysts to enhance hydrogenation efficiency. For example, a Ru/AlO catalyst achieves 98% DETDN conversion at 120°C and 100 bar, with TEPA selectivity exceeding 95% .

Solvent Engineering

The use of tetrahydrofuran (THF) as a co-solvent reduces catalyst poisoning by coordinating with reactive intermediates . This approach improves TEPA purity from 85% to 93% in pilot-scale trials .

Emerging Synthesis Routes

Enzymatic Catalysis

Preliminary studies explore nitrile hydratases for converting DETDN to TEPA under mild conditions (30°C, pH 7). While promising, enzymatic routes currently suffer from low throughput (<10% yield) .

Plasma-Assisted Hydrogenation

Non-thermal plasma reactors activate hydrogen molecules at lower temperatures (50–80°C), reducing energy consumption by 30% compared to conventional methods . However, scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

Tetraethylenepentamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: This compound can participate in substitution reactions, where its amine groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen for reduction, oxygen or peroxides for oxidation, and various halides for substitution reactions . The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include amine oxides, simpler amines, and substituted amines .

Scientific Research Applications

Lubricating Oils and Fuel Additives

TEPA is extensively utilized in the formulation of lubricating oils and fuel additives. Its role as a corrosion inhibitor enhances the performance and longevity of lubricants. The global market for TEPA in this sector is projected to grow significantly, driven by increasing demand for high-performance lubricants in automotive and industrial applications.

| Application | Market Size (2024) | Projected Growth (2037) | CAGR (%) |

|---|---|---|---|

| Lubricating Oils & Fuels | $1.14 billion | $2.68 billion | 6.8 |

Construction Industry

In the construction sector, TEPA is used in the production of epoxy resins and asphalt additives. Its properties improve adhesion and durability, making it an essential component in modern construction materials. The rising demand for residential and commercial buildings is expected to further boost TEPA's market presence in this field.

Textile Industry

TEPA serves as a textile adhesive and surfactant, enhancing the performance of various fabric treatments. Its ability to bind fibers effectively makes it crucial in producing durable textiles.

Chelating Agents

TEPA's chelating properties allow it to bind metal ions effectively, making it useful in water treatment processes and environmental remediation efforts. Research indicates that TEPA can be employed to remove toxic metals from wastewater, thereby improving water quality.

Adsorbents for Toxic Ions

Recent studies have demonstrated the effectiveness of TEPA-functionalized materials for adsorbing toxic ions and dyes from aqueous solutions. For instance, TEPA-grafted alginate beads have been developed as innovative adsorbents for heavy metal removal from contaminated water sources .

Carbon Foams Production

TEPA has been utilized in the synthesis of low-density carbon foams through the carbonization of resorcinol-formaldehyde aerogels modified with TEPA. These foams exhibit unique properties suitable for various applications, including thermal insulation and lightweight structural components .

Case Studies

- Environmental Remediation : A study investigated the use of TEPA-functionalized adsorbents for removing lead ions from contaminated water. The results showed a significant reduction in lead concentration, highlighting TEPA's potential in environmental cleanup efforts .

- Automotive Lubricants : Research conducted on the performance of lubricants containing TEPA indicated improved anti-wear properties compared to standard formulations, leading to enhanced engine efficiency and reduced wear rates .

- Textile Adhesives : An evaluation of TEPA-based adhesives revealed superior bonding strength and flexibility compared to traditional adhesives, making them ideal for high-performance textile applications .

Mechanism of Action

The mechanism of action of tetraethylenepentamine involves its ability to chelate metal ions, such as copper and zinc . This chelation process is facilitated by the multiple amine groups present in the compound, which can form stable complexes with metal ions. The chelation process can modulate intracellular metal levels, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Polyamines

Structural and Chemical Properties

The following table compares TEPA with structurally analogous polyamines:

Key Observations :

- TEPA’s higher amine density enhances its capacity for chemical interactions (e.g., CO2 adsorption, metal chelation) compared to shorter-chain analogs like EDA and DETA .

- TEPA’s boiling point (333–335°C) is significantly higher than EDA (117°C) and DETA (207°C), enabling its use in high-temperature processes .

Performance in CO2 Capture

Adsorption Efficiency

| Compound | Support Material | Amine Loading (wt%) | CO2 Adsorption Capacity (mmol/g) | Amine Utilization (%) | Temperature (°C) |

|---|---|---|---|---|---|

| TETA | SiO2 nanowires | 30 | 2.1 | 61.2 | 75 |

| TEPA | TiO2-Zr0.1 | 40 | 3.3 | 83.5 | 75 |

| TEPA | Silica fume (SF-MPS) | 50 | 4.8 | 75.6 | 75 |

Research Findings :

- TEPA outperforms TETA due to its higher amine density and stronger chemical affinity for CO2. For example, TEPA(40)/TiO2(Zr0.1) achieves 83.5% amine utilization, compared to 61.2% for TETA/SiO2 .

- TEPA’s thermal stability is improved by inorganic supports (e.g., Zr-modified TiO2), raising its decomposition temperature to 180°C, making it viable for industrial CO2 capture .

Functionalization of Nanomaterials

Graphene Oxide (GO) Modification

Mechanism :

TEPA reacts with GO’s epoxy groups under mild conditions (70°C, NaOH catalysis), forming covalent C–N bonds. This dual functionality enhances dispersion and enables further applications in conductive composites .

Coordination Chemistry

Metal Complexation

Insights :

- TEPA’s longer chain provides greater flexibility in metal coordination, slightly increasing Sr–O bond lengths compared to TETA .

Limitations and Trade-offs

- Thermal Stability: While TEPA has higher thermal stability than DETA, it still requires inorganic supports (e.g., Zr, SiO2) to prevent degradation above 180°C .

- Cost : TEPA is more expensive than EDA or DETA but justifies its cost in high-efficiency applications like CO2 capture .

Biological Activity

Tetraethylenepentamine (TEPA) is a polyamine compound with a complex structure composed primarily of primary and secondary amines. Its unique chemical properties make it a candidate for various biological applications, particularly in drug delivery systems, chelation therapy, and environmental remediation. This article delves into the biological activity of TEPA, highlighting its mechanisms of action, efficacy in different applications, and relevant case studies.

Chemical Structure and Properties

TEPA's molecular formula is CHN, and it features multiple amine groups that contribute to its high reactivity and ability to form complexes with various ions and biomolecules. The presence of these amine groups allows TEPA to interact with cellular components, facilitating its role as a drug carrier and chelator.

Mechanisms of Biological Activity

- Gene Delivery Systems : TEPA has been utilized in the development of nanoparticles for nucleic acid delivery. Studies have shown that TEPA-coated β-cyclodextrin nanoparticles can effectively deliver plasmid DNA and siRNA into cells via energy-dependent endocytosis pathways. For instance, transfection efficiencies reached up to 90% in specific cell lines (ARPE and 3T3) when optimized ratios of TEPA to DNA were used .

- Chelation Therapy : TEPA exhibits significant copper-chelating properties, which have been explored in treating conditions such as Wilson's disease. In vitro studies indicated that TEPA could inhibit CD38 activity in both normal and leukemic cells, suggesting potential therapeutic applications in hematological disorders .

- Environmental Applications : TEPA's ability to bind heavy metals has been demonstrated in various studies. For example, TEPA-grafted activated carbon composites showed high removal rates for lead ions (Pb(II)), indicating its effectiveness in environmental remediation efforts .

Case Study 1: Gene Delivery Efficiency

A study investigated the efficiency of TEPA-coated nanoparticles for gene delivery in ARPE-GFP and 3T3-GFP cells. The results indicated that:

- Transfection Efficiency : Achieved 60% with minimal DNA input (0.075 µg) in ARPE cells.

- Gene Silencing : Anti-GFP siRNA delivered via TEPA nanoparticles reduced GFP expression by approximately 55% at optimal concentrations .

Case Study 2: Copper Chelation

In a controlled laboratory setting, TEPA was tested for its ability to chelate copper ions in leukemic cell lines. The findings suggested that TEPA not only inhibited CD38 but also modified the cellular response to copper supplementation, potentially reducing fetal abnormalities associated with copper toxicity .

Table 1: Summary of Biological Activities of this compound

| Application | Mechanism | Efficacy/Results |

|---|---|---|

| Gene Delivery | Nanoparticle-mediated transfection | Up to 90% transfection efficiency in cell lines |

| Copper Chelation | Inhibition of CD38 | Reduced fetal abnormalities in animal models |

| Heavy Metal Removal | Adsorption on activated carbon | >95% removal efficiency for Pb(II) |

Research Findings

- Thermal Stability : Recent research has indicated that TEPA enhances the thermal stability of silica-based materials, improving their performance in CO capture applications .

- Toxicological Profile : TEPA has a relatively low acute toxicity profile (LD50 = 3250 mg/kg), although it is corrosive to skin and eyes and acts as a skin sensitizer . This profile is essential for considering its safety in therapeutic applications.

Q & A

Basic Research Questions

Q. How is tetraethylenepentamine (TEPA) utilized to modify porous materials for enhanced adsorption properties?

TEPA is chemically grafted onto materials like chitosan, mesoporous silica (e.g., MCM-41), or attapulgite (ATP) using crosslinking agents such as glutaraldehyde or silane coupling agents (e.g., γ-(2,3-epoxypropoxy)propyltrimethoxysilane). Post-modification, materials are characterized using FTIR (to confirm amine group incorporation), XPS (to analyze surface composition), and SEM/TGA (to assess structural stability and thermal behavior). For example, TEPA-modified magnetic chitosan achieved a uranium adsorption capacity of 107–114 mg/g due to amine-metal coordination .

Q. What are the standard methods to quantify TEPA’s role in CO₂ capture materials?

Researchers employ thermogravimetric analysis (TGA) to measure CO₂ adsorption capacity under controlled humidity and temperature. For instance, TEPA-functionalized Mg-MOF-74 showed a CO₂ uptake of 26.9 wt% under dry conditions, validated via neutron powder diffraction and XPS to confirm amine-CO₂ interactions . Breakthrough curves and temperature-programmed desorption (TPD) are used to evaluate adsorption kinetics and regeneration stability .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize TEPA loading in carbon capture adsorbents?

RSM with Central Composite Design (CCD) is applied to model interactions between variables (e.g., TEPA and imidazole ratios). In one study, optimal CO₂ capture (iodine value = 1200 mg/g) was achieved at 60.4% TEPA and 9.09% imidazole loading on activated coconut shells. ANOVA and regression analysis identified significant factors (e.g., amine density, pore structure), with experimental validation showing <1% error .

Q. Why do TEPA-supported adsorbents exhibit contradictory CO₂ adsorption capacities across studies?

Discrepancies arise from substrate properties (e.g., beta zeolite vs. Al₂O₃), moisture content, and amine distribution. For example, TEPA/beta zeolite achieved higher CO₂ capacity (237 mg/g) due to its hydrophobic framework, while TEPA/Al₂O₃ underperformed due to water inhibition . Advanced characterization (e.g., in situ DRIFTS) can clarify CO₂ speciation (weakly vs. strongly adsorbed carbonate species) .

Q. What mechanisms explain TEPA’s dual adsorption-reduction behavior in heavy metal removal?

TEPA’s amine groups chelate metals (e.g., Cr(VI), UO₂²⁺) via electrostatic attraction, while also reducing Cr(VI) to less toxic Cr(III). XPS analysis of TEPA-ATP confirmed Cr(III) formation, with adsorption capacity declining at higher pH due to protonation/deprotonation of amine groups .

Q. Methodological and Safety Considerations

Q. How does humidity affect TEPA-functionalized materials in gas adsorption applications?

Under humid conditions, water competes with CO₂ for adsorption sites but can enhance amine efficiency via carbamate formation. In Mg-MOF-74/TEPA, optimal surface coverage (partial saturation) enabled synergistic CO₂ binding to both amines and unsaturated metal sites, maintaining 23–27 wt% capacity under 70% relative humidity .

Q. What safety protocols are critical when handling TEPA in laboratory settings?

TEPA reacts violently with water, oxidizers, and acids, necessitating anhydrous storage under nitrogen. Copper-based equipment must be avoided due to corrosion risks. Personal protective equipment (PPE) and fume hoods are mandatory, with disposal adhering to EPA RCRA guidelines (40 CFR Parts 261.3) .

Q. How does TEPA act as a structure-directing agent in zeolite synthesis?

TEPA-copper complexes template Cu-SSZ-13 zeolites, where the amine coordinates Cu²⁺ ions, integrating them into the framework. This dual role reduces synthesis costs and enhances catalytic activity in NOx reduction, as confirmed by XRD and EXAFS .

Q. Data Contradiction Analysis

Q. Why do studies report varying thermal stability for TEPA-modified adsorbents?

Stability depends on substrate-amine interactions. TEPA-MCM-41 retained 90% capacity after 10 cycles due to micelle-confined amine distribution, while TEPA/chitosan degraded faster at >150°C, as shown by TGA mass loss curves .

Q. How can computational modeling resolve uncertainties in TEPA-metal binding dynamics?

Molecular dynamics (MD) simulations and density functional theory (DFT) predict amine-metal coordination geometries. For example, MD studies of TEPA-UO₂²⁺ complexes revealed bidentate binding, validated by EXAFS .

Properties

IUPAC Name |

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23N5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h11-13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGUFWYHJQFNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCNCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23N5, Array | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026108 | |

| Record name | Tetraethylenepentamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetraethylenepentamine appears as a viscous liquid. Slightly less dense than water. Vapors heavier than air. Corrosive to the eyes, skin, mouth, throat and stomach. Vapors irritate the eyes and corrosive to the upper respiratory tract. Vapors may irritate the eyes. Flash point 325 °F., Liquid, Yellow viscous, hygroscopic liquid; [HSDB], COLOURLESS-TO-YELLOW HYGROSCOPIC VISCOUS LIQUID. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylenepentamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

644 °F at 760 mmHg (NTP, 1992), 340.30 °C @ 760 MM HG, 320 - 340 °C | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

325 °F (NTP, 1992), 163 °C, 325 °F (163 °C) (OPEN CUP), 163 °C o.c. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylenepentamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), SOL IN MOST ORGANIC SOLVENTS & WATER, Solubility in water: miscible | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.998 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9980 @ 20 °C/20 °C, Bulk density 8.3 lb/gal, Relative density (water = 1): 0.99 | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.53 (AIR= 1), Relative vapor density (air = 1): 6.5 | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F (NTP, 1992), 0.0000008 [mmHg], Vapor pressure= <1 Torr @ 20 °C, Vapor pressure: > 0.01 mm Hg @ 20 °C, 8.0X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1.3 | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylenepentamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

VISCOUS, HYGROSCOPIC LIQUID, Yellow liquid | |

CAS No. |

112-57-2, 26913-06-4, 27233-92-7 | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylenepentamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylenepentamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylenepentamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9-triazaundecamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly[imino(1,2-ethanediyl)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZD1C9KQ28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenol-formaldehyde, cross-linked, tetraethylenepentamine activated | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032465 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-40 °F (NTP, 1992), FP: -30 °C, -46 - -30 °C | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.